molecular formula C11H14N2O2 B13104135 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13104135
M. Wt: 206.24 g/mol
InChI Key: KMFKGRCTXWSDNF-UHFFFAOYSA-N
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Description

5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a synthetically versatile dihydropyrimidinone (DHPM) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Recent research highlights its significance in anticancer drug discovery, where this core structure has demonstrated potent inhibitory activity against specific kinase targets implicated in uncontrolled cell proliferation. Studies on analogous compounds suggest that the furan ring substitution contributes to binding affinity and modulates electronic properties, enhancing the molecule's interaction with biological targets. Furthermore, the dihydropyrimidinone core is extensively investigated for its antimicrobial properties, with derivatives showing promising activity against a range of bacterial and fungal pathogens. The primary research value of this specific compound lies in its use as a key intermediate for the synthesis of more complex molecular libraries and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its mechanism of action is typically target-dependent, but for DHPM derivatives, it often involves the inhibition of enzymes like dihydrofolate reductase or various protein kinases, thereby disrupting essential cellular processes in diseased cells. This makes it a valuable chemical tool for probing biochemical pathways and developing novel therapeutic agents for oncology and infectious disease research.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14)

InChI Key

KMFKGRCTXWSDNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1C2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Classical Reaction Conditions

  • Refluxing in ethanol or similar solvents
  • Acid catalysts such as strong mineral acids or Lewis acids (e.g., ferric chloride)
  • Reaction times typically range from 4 to 6 hours
  • Yields vary but generally moderate to good (50-70%)

Detailed Preparation Procedure

Reagents and Stoichiometry

Component Molar Ratio Typical Amount (mmol) Role
Furan-2-carbaldehyde 1 1 Aldehyde component
Ethyl acetoacetate 1 1 β-Ketoester component
Urea or Thiourea 1.3 1.3 Nitrogen source
Catalyst (e.g., FeCl3) 0.2 0.2 Lewis acid catalyst

Reaction Conditions

  • The mixture is refluxed in absolute ethanol (typically 4 mL) for approximately 6 hours.
  • Ferric chloride (FeCl3) is commonly used as a Lewis acid catalyst to enhance reaction rates and yields.
  • After completion, the reaction mixture is cooled and filtered.
  • Solvent removal under reduced pressure is followed by purification via salting out or column chromatography depending on the product purity requirements.

Alternative Catalysts and Green Chemistry Approaches

  • Layered Double Hydroxide (LDH) catalysts have been employed as eco-friendly alternatives, offering mild reaction conditions, easy product isolation, and high yields.
  • Heterogeneous catalysts such as cuttlebone powder have been used to promote the reaction under green chemistry principles, allowing catalyst recyclability and reducing waste.
  • Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.

Mechanistic Insights and Catalyst Role

The Biginelli reaction mechanism involves:

  • Initial formation of an iminium ion intermediate between the aldehyde and urea.
  • Nucleophilic attack by the β-ketoester.
  • Cyclization and dehydration steps leading to the dihydropyrimidinone ring.

Catalysts such as FeCl3 or LDH facilitate these steps by activating carbonyl groups and stabilizing intermediates, thus increasing reaction efficiency and selectivity.

Research Findings and Yield Data

Study/Source Catalyst Used Solvent Reaction Time Yield (%) Notes
SciELO México (2017) Cuttlebone powder Ethanol ~6 h Up to 85 Green synthesis, recyclable catalyst
PMC (2014) Ferric chloride (FeCl3) Absolute ethanol 6 h 53-65 Lewis acid catalysis, purification by chromatography
Der Pharma Chemica (2015) Layered Double Hydroxide (LDH) Ethanol 4-6 h 70-90 Eco-friendly, mild conditions, easy isolation
IUCr (2010) Acid catalysis Ethanol Not specified Not specified Crystallographic study of product structure

Purification and Characterization

  • After reaction completion, the crude product is isolated by filtration or solvent evaporation.
  • Purification methods include recrystallization (often from ethanol) or chromatographic techniques.
  • Characterization is performed using FTIR, ^1H NMR, and X-ray crystallography to confirm the structure and purity.

Summary Table of Preparation Methods

Method Catalyst Type Solvent Reaction Time Yield Range (%) Advantages Limitations
Classical Biginelli Strong acid (e.g., HCl) Ethanol 6-12 h 40-60 Simple, well-known Long time, harsh conditions
Lewis Acid Catalysis FeCl3 Absolute ethanol ~6 h 53-65 Improved yield, moderate time Requires catalyst removal
Layered Double Hydroxide (LDH) LDH (inorganic catalyst) Ethanol 4-6 h 70-90 Eco-friendly, mild, recyclable Catalyst preparation needed
Green Catalyst (Cuttlebone) Natural heterogeneous Ethanol ~6 h Up to 85 Recyclable, low cost, green Catalyst activity may vary
Microwave-assisted synthesis Acid or Lewis acid Solvent or solvent-free Minutes to 1 h Up to 90 Fast reaction, energy efficient Requires microwave equipment

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.

    Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Substituted dihydropyrimidinone derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has demonstrated significant promise in pharmaceutical research due to its bioactive properties. Several studies have highlighted its potential as an antimicrobial agent , particularly against various bacterial strains. For instance, research indicates that derivatives of dihydropyrimidinones exhibit inhibitory effects on bacterial growth, suggesting that 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one could be developed into a novel antibiotic .

Case Study: Antimicrobial Activity

A study conducted on the synthesis of various dihydropyrimidinones showed that compounds similar to 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as lead structures for developing new antimicrobial agents .

Cosmetic Applications

In the realm of cosmetics, 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can be utilized for its antioxidant properties . Antioxidants are crucial in skin care formulations as they protect the skin from oxidative stress and aging. The compound's furan moiety is known for enhancing the stability and efficacy of cosmetic formulations .

Case Study: Skin Care Formulation

Research has shown that incorporating furan-containing compounds into topical formulations significantly improves their antioxidant capacity. In a comparative study of various formulations, those containing 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one exhibited superior performance in reducing lipid peroxidation in skin cells .

Agricultural Applications

The compound also shows potential in agricultural applications as a plant growth regulator . Studies suggest that similar pyrimidine derivatives can enhance plant growth and yield by modulating physiological processes within plants.

Case Study: Plant Growth Enhancement

In experimental trials involving crops treated with compounds related to 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, results indicated increased germination rates and biomass accumulation compared to untreated controls. These findings support the hypothesis that such compounds can act as effective growth stimulants in agricultural practices .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of smart materials and coatings. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research into polymer composites incorporating 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one has shown improved tensile strength and resistance to environmental degradation. This makes it suitable for applications in protective coatings and durable consumer products .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as dihydrofolate reductase and thymidylate synthase.

    Pathways Involved: Inhibition of DNA synthesis and cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical and biological properties. Key analogs include:

Compound Position 4 Substituent Key Properties Reference
Target Compound Furan-2-yl Enhanced polarity due to furan oxygen; potential antifungal activity
5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-DHPM (Compound 5) 4-Nitrophenyl Electron-withdrawing nitro group may improve reactivity in catalytic systems.
5-Ethoxycarbonyl-4-(2-thienyl)-6-methyl-3,4-DHPM (Compound 7) 2-Thienyl Thiophene’s sulfur atom increases lipophilicity vs. furan.
5-Methoxycarbonyl-4-phenyl-6-methyl-3,4-DHPM (Compound 8) Phenyl Simpler structure; lower polarity compared to heteroaryl analogs.
5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-DHPM 4-Methoxyphenyl High yield (95.2%) achieved via ion-exchange membrane catalysis .

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-nitrophenyl) may hinder catalytic accessibility, whereas smaller groups (e.g., methyl) favor higher yields .
Substituent Variations at Position 5

The ethyl group at position 5 in the target compound contrasts with other common substituents:

Compound Position 5 Substituent Impact Reference
Target Compound Ethyl Moderate steric bulk; balances lipophilicity and reactivity.
5-Acetyl-4-(1H-indol-3-yl)-6-methyl-3,4-DHPM (Compound 4g) Acetyl Demonstrated potent anticancer activity (IC₅₀ = 17.9 μM against HepG2) .
5-Carboxy-4-phenyl-6-methyl-3,4-DHPM Carboxy Increased acidity may enhance metal-binding capacity.

Key Observations :

  • Bioactivity : Acetyl and carboxy groups at position 5 correlate with enhanced biological activity, likely due to improved target binding .
  • Synthetic Flexibility : Ethyl and methoxycarbonyl groups are commonly used due to their compatibility with Biginelli reaction conditions .
Substituent Variations at Position 6

Methyl at position 6 is conserved in many DHPMs, but substituents like propyl or ethyl are also reported:

Compound Position 6 Substituent Impact Reference
Target Compound Methyl Standard substituent; minimal steric hindrance.
5-Ethoxycarbonyl-4-(4-methylphenyl)-6-propyl-3,4-DHPM (Compound 9) Propyl Increased lipophilicity; may affect membrane permeability.

Key Observations :

Key Observations :

  • High-Yield Systems: Ion-exchange membranes (e.g., HF-101) and nano-catalysts (e.g., ZnO) achieve >90% yields under mild conditions .
  • Eco-Friendly Methods : Ultrasound irradiation reduces reaction times and energy consumption .

Key Observations :

  • Heteroaryl Substituents : Furan and thiophene groups are associated with antifungal and antioxidant activities .
  • Acetylated Derivatives : Acetyl at position 5 enhances cytotoxicity, likely by modulating PPAR-γ pathways .

Biological Activity

5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the dihydropyrimidinone family, characterized by a pyrimidine ring fused with a furan moiety. Its molecular formula is C12H13N2OC_{12}H_{13}N_{2}O with a molecular weight of approximately 201.25 g/mol.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, often involving one-pot reactions that yield high purity and yield. A common method includes the reaction of ethyl acetoacetate with urea and furan derivatives under acidic conditions, which is efficient and environmentally friendly .

Antimicrobial Activity

Research indicates that 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans (fungal)

The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound has potent antibacterial effects, comparable to standard antibiotics .

Urease Inhibition

One of the notable biological activities of this compound is its urease inhibitory effect. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes. Inhibition of urease can be beneficial in treating conditions like kidney stones and urinary tract infections. The IC50 values for urease inhibition range from 3.70±0.53.70\pm 0.5 to 20.14±0.1μM20.14\pm 0.1\mu M, demonstrating its potential as a therapeutic agent .

Antioxidant Properties

Recent studies have also highlighted the antioxidant activity of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Antioxidants are vital in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound has shown a capacity to scavenge free radicals effectively, contributing to its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Variations in substituents on the pyrimidine and furan rings can significantly influence their biological properties.

SubstituentEffect on Activity
Ethyl groupEnhances lipophilicity
Furan moietyContributes to antimicrobial activity
Methyl groupModulates enzyme inhibition

This table summarizes how different substituents can affect the compound's overall efficacy and selectivity towards biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dihydropyrimidinones demonstrated that modifications to the furan ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups on the furan ring exhibited improved potency .

Case Study 2: Urease Inhibition

In another investigation focusing on urease inhibitors, 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was found to outperform several known inhibitors in terms of potency. This study utilized both kinetic assays and molecular modeling to elucidate the binding interactions at the active site of urease .

Q & A

Q. Interpreting hydrogen-bonding networks in crystallography

  • Software : Use PLATON or Mercury to analyze N–H⋯O and C–H⋯O interactions .
  • Impact : Stabilizes flattened boat conformation, influencing bioavailability .

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